N-Octylnortadalafil is a highly lipophilic phosphodiesterase type 5 (PDE5) inhibitor analog, structurally distinguished from tadalafil by the substitution of an N-methyl group with an N-octyl chain on the diketopiperazine ring. With a computed XLogP3 of 5.7, this compound exhibits significantly lower aqueous solubility and altered chromatographic behavior compared to standard PDE5 inhibitors. In procurement contexts, it is primarily sourced as an analytical reference standard and biochemical assay control for the targeted screening of adulterated dietary supplements and the validation of broad-spectrum immunochromatographic assays. Its unique structural modifications make it an essential baseline material for forensic toxicology, food safety compliance, and structure-activity relationship (SAR) studies targeting the PDE5 enzyme [1].
Substituting N-octylnortadalafil with tadalafil or nortadalafil in analytical workflows fundamentally compromises assay validity. The eight-carbon alkyl chain drastically shifts the molecule's polarity, resulting in significantly delayed retention times in reverse-phase liquid chromatography (LC-MS/MS). Regulatory guidelines, such as those from WADA and the FDA, require retention time matching within ±0.1 minutes for positive identification; a generic analog will fail this criterion, leading to false negatives. Furthermore, the bulky N-octyl group alters antibody binding affinity in competitive enzyme-linked immunosorbent assays (icELISA), reducing cross-reactivity to approximately 62.4% relative to tadalafil. Consequently, quantitative calibration, recovery validation, and extraction optimization require the exact N-octylnortadalafil standard to ensure compliance and accuracy [1].
In competitive immunochromatographic assays designed to screen for PDE5 adulterants, N-octylnortadalafil exhibits distinct binding kinetics compared to the parent compound. While tadalafil demonstrates an IC50 of 16.1 ng/mL, N-octylnortadalafil shows a higher IC50 of 25.8 ng/mL, translating to a cross-reactivity of 62.4%. This significant shift in binding affinity prevents the use of tadalafil as a universal calibration standard for N-alkylated analogs [1].
| Evidence Dimension | icELISA IC50 and Cross-reactivity |
| Target Compound Data | IC50 = 25.8 ng/mL (62.4% cross-reactivity) |
| Comparator Or Baseline | Tadalafil (IC50 = 16.1 ng/mL, 100% cross-reactivity) |
| Quantified Difference | 9.7 ng/mL increase in IC50 (37.6% reduction in cross-reactivity) |
| Conditions | Indirect competitive enzyme-linked immunosorbent assay (icELISA) using broad-spectrum polyclonal antibodies. |
Accurate quantification of dietary supplement adulteration requires the exact N-octylnortadalafil standard to correct for the ~38% drop in antibody binding affinity compared to tadalafil.
The incorporation of the lipophilic N-octyl chain significantly alters the elution profile of N-octylnortadalafil in reverse-phase liquid chromatography. Under standardized UPLC-TOF-MS conditions, N-octylnortadalafil elutes with a significantly delayed retention time (e.g., 11.544 min) compared to more polar analogs, while maintaining a distinct precursor mass of 488.2544[M+H]+. In comparative HPLC studies, N-octylnortadalafil eluted at 37.2 minutes, whereas tadalafil eluted much earlier under identical gradient conditions [1].
| Evidence Dimension | Chromatographic Retention Time |
| Target Compound Data | Significantly delayed elution (e.g., 37.2 min in specific HPLC gradients) |
| Comparator Or Baseline | Tadalafil (earlier elution, highly distinct from the N-octyl analog) |
| Quantified Difference | Complete baseline separation and distinct retention windows |
| Conditions | Reverse-phase HPLC/UPLC with organic/aqueous gradients (e.g., methanol/acetonitrile and 0.1% formic acid). |
Forensic and regulatory identification requires retention time matching within ±0.1 minutes; the exact standard is mandatory to prevent false negatives during target screening.
Due to its high computed lipophilicity (XLogP3 = 5.7), N-octylnortadalafil exhibits limited solubility in aqueous environments, necessitating optimized organic extraction protocols. Studies utilizing methanol or acetonitrile for sample dilution and extraction achieved spiked recoveries for N-octylnortadalafil ranging from 71.2% to 104.1% in complex matrices (e.g., health wines and dietary supplements)[1]. Attempting to use highly aqueous extraction methods optimized for sildenafil or standard tadalafil results in poor recovery of this specific analog.
| Evidence Dimension | Extraction Recovery |
| Target Compound Data | 71.2% - 104.1% recovery using optimized organic solvents (methanol/acetonitrile) |
| Comparator Or Baseline | Aqueous extraction methods (poor recovery for highly lipophilic analogs) |
| Quantified Difference | Requirement for >90% organic phase for efficient matrix extraction |
| Conditions | One-step liquid phase extraction from complex dietary matrices (e.g., health wines) prior to UPLC-MS/MS. |
Laboratories must procure the exact N-octylnortadalafil standard to validate extraction efficiencies and ensure compliance with acceptable recovery limits (70-120%) for lipophilic adulterants.
Because N-octylnortadalafil possesses a unique retention time and fragmentation profile (e.g., specific MRM transitions), it is an indispensable reference standard for UPLC-MS/MS target screening of dietary supplements and health foods. Laboratories utilize this standard to build high-resolution accurate mass spectral libraries and ensure compliance with WADA and FDA identification criteria (±0.1 min retention time matching) [1].
In the design of rapid colloidal gold-based or ELISA screening kits for PDE5 adulterants, N-octylnortadalafil is required to map antibody cross-reactivity. Its specific IC50 (25.8 ng/mL) allows assay developers to calibrate detection thresholds and ensure the assay is sufficiently sensitive to detect highly lipophilic, sterically bulky tadalafil analogs in field tests [2].
Due to its high XLogP3 value, N-octylnortadalafil serves as an extreme-case benchmark for validating sample preparation workflows. Analytical chemists procure this compound to optimize organic solvent ratios (e.g., methanol/acetonitrile) during solid-phase or liquid-liquid extraction, ensuring that highly non-polar adulterants are not lost during the sample cleanup of complex matrices like herbal powders or health wines [3].